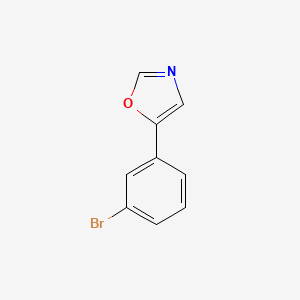

5-(3-溴苯基)-1,3-噁唑

描述

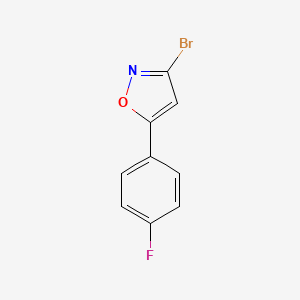

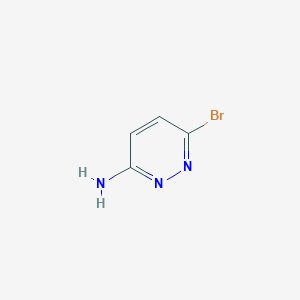

5-(3-Bromophenyl)-1,3-oxazole is a chemical compound with the molecular formula C9H6BrNO. It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 5-(3-Bromophenyl)-1,3-oxazole and its analogs has been described in several studies . The compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield .Chemical Reactions Analysis

While specific chemical reactions involving 5-(3-Bromophenyl)-1,3-oxazole are not detailed in the literature, pyrazoles, a class of compounds that includes 5-(3-Bromophenyl)-1,3-oxazole, are known to exhibit tautomerism . This phenomenon may influence their reactivity .科学研究应用

Anticancer Activity

The compound 5-(3-Bromophenyl)-1,3-oxazole has been utilized in the synthesis of analogs with potential anticancer activity. These analogs have been characterized and tested for their efficacy against cancer cells, with molecular docking studies, ADME (absorption, distribution, metabolism, and excretion), and toxicity predictions forming part of the research .

Organic Synthesis

This compound serves as a precursor in organic synthesis, contributing to the creation of various chemical structures that can be used for further development in medicinal chemistry .

Medicinal Chemistry

In medicinal chemistry, 5-(3-Bromophenyl)-1,3-oxazole is used to develop new drugs and therapeutic agents. Its role in the synthesis of compounds with biological activity is crucial .

Biochemistry Research

The compound finds applications in biochemistry research where it may be used to study enzyme reactions or metabolic pathways involving similar oxazole structures .

Crystal Structure Analysis

Related compounds have been analyzed by X-ray diffraction to determine their structure, which is essential for understanding their chemical properties and potential applications .

In Silico Studies

In silico studies, including molecular docking and computational modeling, are conducted using this compound to predict its interaction with biological targets, which is vital for drug design .

ADME Studies

The compound’s role in ADME studies helps in predicting its behavior within biological systems, which is important for drug development processes .

Toxicity Prediction

Toxicity prediction studies involving 5-(3-Bromophenyl)-1,3-oxazole are important to ensure the safety of potential therapeutic agents derived from this compound .

安全和危害

The safety data sheet for 5-(3-Bromophenyl)-1,3-oxazole indicates that it should be stored in a sealed container in a dry room at normal temperature . Hazard statements include H301-H315-H319-H335, indicating that the compound is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

未来方向

Future research could focus on further elucidating the physical and chemical properties of 5-(3-Bromophenyl)-1,3-oxazole, as well as its potential applications in various fields. For instance, borinic acids, a class of compounds that includes 5-(3-Bromophenyl)-1,3-oxazole, have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . Further studies could also explore the potential biological activities of 5-(3-Bromophenyl)-1,3-oxazole and its analogs .

属性

IUPAC Name |

5-(3-bromophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYZQMXSOVOSIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383785 | |

| Record name | 5-(3-bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817870 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(3-Bromophenyl)-1,3-oxazole | |

CAS RN |

243455-57-4 | |

| Record name | 5-(3-bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)

![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)